molecular formula C18H16ClN3O3 B7690511 N-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7690511
M. Wt: 357.8 g/mol
InChI Key: LJNIFKMCJLXWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, commonly known as CMOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMOP belongs to the family of oxadiazole derivatives, which have shown promising results in medicinal chemistry, agrochemicals, and materials science.

Mechanism of Action

The exact mechanism of action of CMOP is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. CMOP has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
CMOP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. CMOP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CMOP has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMOP is its relatively simple synthesis, which makes it easy to obtain for laboratory experiments. CMOP has also been shown to exhibit a range of pharmacological activities, making it a versatile compound for studying various biological processes. However, one limitation of CMOP is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CMOP. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of CMOP. Another area of interest is the use of CMOP as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of CMOP and its potential applications in other areas of research, such as materials science and agrochemicals.

Synthesis Methods

The synthesis of CMOP involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyphenylhydrazine to form 2-chloro-N-(4-methoxyphenyl)benzamide. This intermediate is then reacted with ethyl chloroformate and sodium azide to form the final product, CMOP. The synthesis of CMOP is relatively simple and can be achieved using standard laboratory techniques.

Scientific Research Applications

CMOP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. CMOP has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

N-(2-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-24-13-8-6-12(7-9-13)18-21-17(25-22-18)11-10-16(23)20-15-5-3-2-4-14(15)19/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNIFKMCJLXWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.